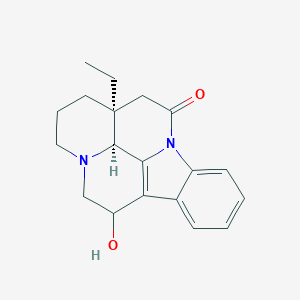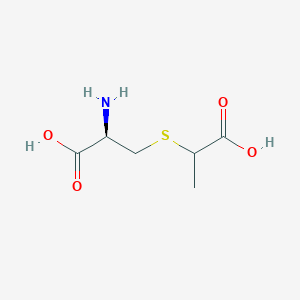
S-(1-Carboxyethyl)cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Carboxyethyl)cysteine, also known as CE-Cys, is a naturally occurring amino acid derivative that is formed by the reaction of cysteine with acetaldehyde. It is a biomarker of alcohol consumption and has been studied extensively for its potential use in diagnosing and treating alcohol-related diseases.
Wirkmechanismus
S-(1-Carboxyethyl)cysteine is thought to exert its effects by modulating oxidative stress and inflammation in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemische Und Physiologische Effekte
S-(1-Carboxyethyl)cysteine has been shown to have a number of biochemical and physiological effects in the body. It has been shown to protect against alcohol-induced liver damage by reducing oxidative stress and inflammation, and by increasing the activity of antioxidant enzymes. S-(1-Carboxyethyl)cysteine has also been shown to have anti-inflammatory effects in the pancreas, and to protect against alcohol-induced pancreatitis. In addition, S-(1-Carboxyethyl)cysteine has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
S-(1-Carboxyethyl)cysteine has several advantages for lab experiments. It is a stable and easily detectable biomarker of alcohol consumption, and can be measured using HPLC or mass spectrometry. S-(1-Carboxyethyl)cysteine is also relatively inexpensive and easy to synthesize. However, S-(1-Carboxyethyl)cysteine has some limitations for lab experiments. It is not specific to alcohol consumption, and can be elevated in individuals with liver disease or other conditions. In addition, the synthesis of S-(1-Carboxyethyl)cysteine can be complicated by the formation of its isomer, NE-Cys.
Zukünftige Richtungen
There are several areas of future research for S-(1-Carboxyethyl)cysteine. One area is the development of more specific and sensitive assays for S-(1-Carboxyethyl)cysteine, which could improve its diagnostic and therapeutic potential. Another area is the investigation of S-(1-Carboxyethyl)cysteine as a potential therapeutic agent for other diseases, such as diabetes and cancer. Finally, the role of S-(1-Carboxyethyl)cysteine in modulating the gut microbiome and its potential effects on overall health and disease should be further explored.
Conclusion:
S-(1-Carboxyethyl)cysteine is a promising biomarker of alcohol consumption and a potential therapeutic agent for alcohol-related diseases. Its biochemical and physiological effects make it an attractive target for further research, and its relatively simple synthesis method and low cost make it an accessible tool for lab experiments. Further research is needed to fully understand the potential diagnostic and therapeutic applications of S-(1-Carboxyethyl)cysteine.
Synthesemethoden
S-(1-Carboxyethyl)cysteine can be synthesized by reacting cysteine with acetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields a mixture of S-(1-Carboxyethyl)cysteine and its isomer, N-(1-carboxyethyl)cysteine (NE-Cys), which can be separated using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
S-(1-Carboxyethyl)cysteine has been studied extensively for its potential use as a biomarker of alcohol consumption and as a diagnostic tool for alcohol-related diseases such as alcoholic liver disease (ALD) and alcoholic pancreatitis. S-(1-Carboxyethyl)cysteine levels in blood and urine have been found to be significantly elevated in individuals who consume alcohol, and can be used to distinguish between heavy and moderate drinkers. S-(1-Carboxyethyl)cysteine has also been studied for its potential therapeutic use in treating alcohol-related diseases.
Eigenschaften
CAS-Nummer |
104640-54-2 |
|---|---|
Produktname |
S-(1-Carboxyethyl)cysteine |
Molekularformel |
C6H11NO4S |
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(1-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO4S/c1-3(5(8)9)12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
InChI-Schlüssel |
XKJVJNYVDMIBRQ-BKLSDQPFSA-N |
Isomerische SMILES |
CC(C(=O)O)SC[C@@H](C(=O)O)N |
SMILES |
CC(C(=O)O)SCC(C(=O)O)N |
Kanonische SMILES |
CC(C(=O)O)SCC(C(=O)O)N |
Synonyme |
1-CE-Cys S-(1-carboxyethyl)-L-Cys S-(1-carboxyethyl)cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



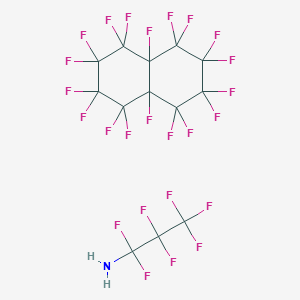
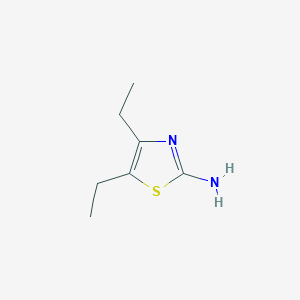
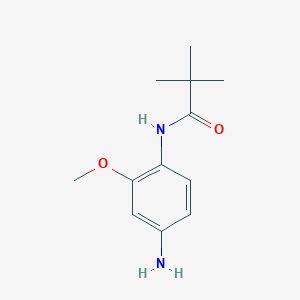
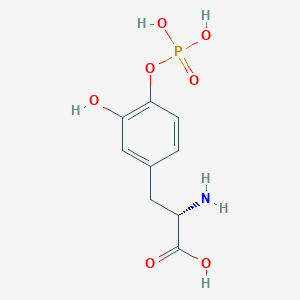
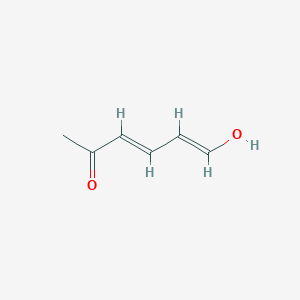
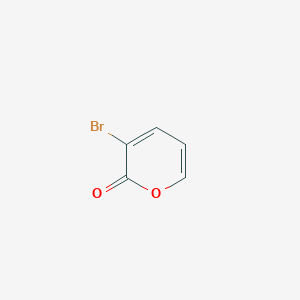
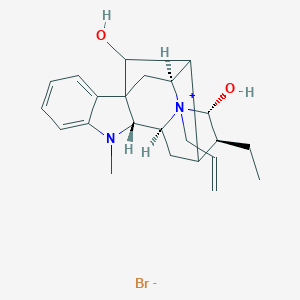
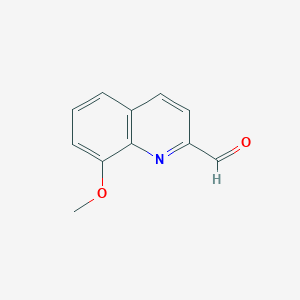
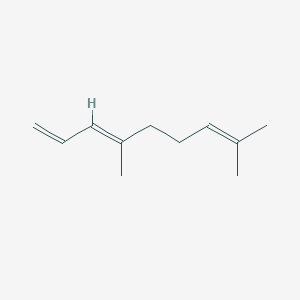
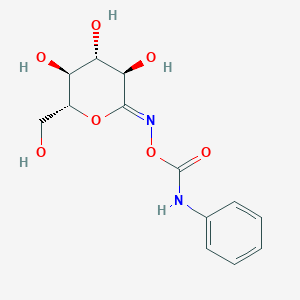
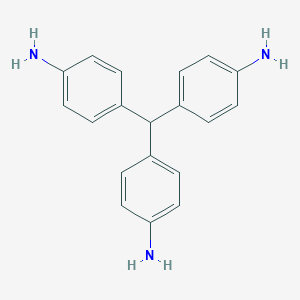
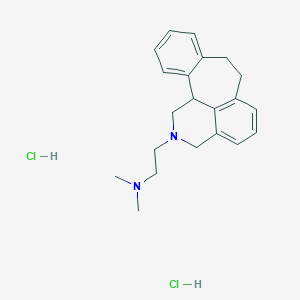
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
